molecular formula C17H14BrFN4 B8075938 N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine

Cat. No.: B8075938
M. Wt: 373.2 g/mol
InChI Key: WIBSGUSQWHWSQX-UHFFFAOYSA-N
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Description

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a fluoropyrimidine moiety

Preparation Methods

The synthesis of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl and bromophenyl groups. Common reagents used in these reactions include bromine, benzyl chloride, and fluorine-containing compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to understand its mode of action.

    Medicine: In medicinal chemistry, this compound can be explored as a lead compound for drug development. Its derivatives may be tested for therapeutic efficacy and safety in preclinical and clinical studies.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:

    N4-Benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride: This compound has a similar structure but contains a quinazoline core instead of a pyrimidine core.

    Ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound features a tetrahydropyrimidine core and different substituents.

Properties

IUPAC Name

4-N-benzyl-2-N-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4/c18-13-6-8-14(9-7-13)22-17-21-11-15(19)16(23-17)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBSGUSQWHWSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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